
1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a fluoro group, a tetrahydro group, and a trifluoromethoxy group
準備方法
The synthesis of 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the naphthalene ring, followed by the introduction of the fluoro and trifluoromethoxy groups through electrophilic aromatic substitution reactions. The tetrahydro group is introduced via hydrogenation under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
化学反応の分析
1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluoro or trifluoromethoxy groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions
科学的研究の応用
1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
Similar compounds to 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- include other naphthalenamine derivatives with different substituents. For example:
1-Naphthalenamine, 6-chloro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-: Similar structure but with a chloro group instead of a fluoro group.
1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(methoxy)-: Similar structure but with a methoxy group instead of a trifluoromethoxy group. The uniqueness of 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- lies in its specific combination of substituents, which confer distinct chemical and biological properties
特性
分子式 |
C11H11F4NO |
|---|---|
分子量 |
249.20 g/mol |
IUPAC名 |
(1R)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2/t9-/m1/s1 |
InChIキー |
IVILLNCUTUMHCJ-SECBINFHSA-N |
異性体SMILES |
C1C[C@H](C2=CC(=C(C=C2C1)F)OC(F)(F)F)N |
正規SMILES |
C1CC(C2=CC(=C(C=C2C1)F)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)
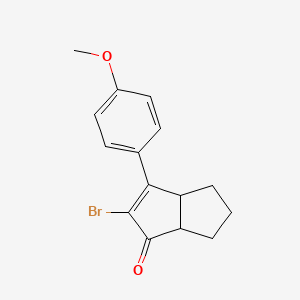

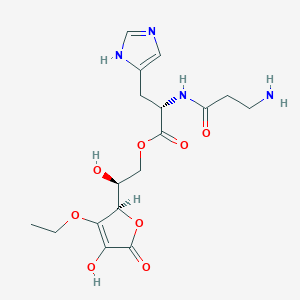


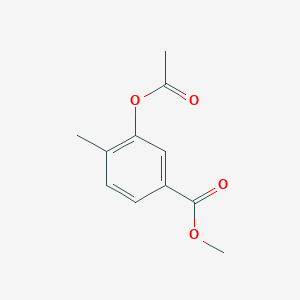

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)


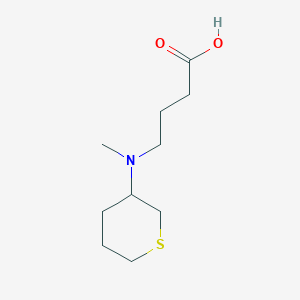
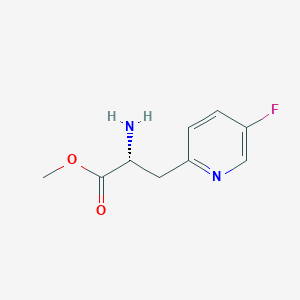
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
